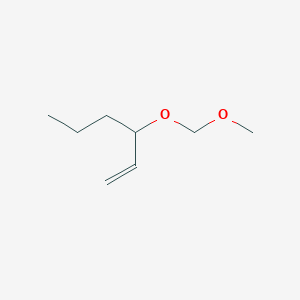

3-(Methoxymethoxy)hex-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104620-58-8 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-(methoxymethoxy)hex-1-ene |

InChI |

InChI=1S/C8H16O2/c1-4-6-8(5-2)10-7-9-3/h5,8H,2,4,6-7H2,1,3H3 |

InChI Key |

IQXDWNLDENVLFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=C)OCOC |

Origin of Product |

United States |

Foundational Context of 3 Methoxymethoxy Hex 1 Ene Within Contemporary Organic Chemistry

Introduction to Methoxymethyl (MOM) Ethers in Synthetic Design

In the field of organic synthesis, the ability to selectively mask and unmask a reactive functional group is paramount. This strategy, known as the use of protecting groups, allows chemists to carry out reactions on one part of a molecule without interference from another. The methoxymethyl (MOM) ether is a prominent example of a protecting group for alcohols. wikipedia.orgadichemistry.com

The MOM group (ROCH₂OCH₃) is an acetal (B89532) that is introduced to protect a hydroxyl group (-OH). adichemistry.com This is often accomplished by reacting the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comereztech.com Another method involves using dimethoxymethane (B151124) (methylal) with an acid catalyst. adichemistry.com

Once in place, the MOM ether is notably stable under a range of conditions, particularly those involving nucleophiles, bases, and certain reducing and oxidizing agents. organic-chemistry.org It is generally stable in a pH range of 4 to 12. adichemistry.com This stability allows for a wide array of chemical transformations to be performed elsewhere in the molecule. When the protection is no longer needed, the MOM group can be removed (deprotected) under acidic conditions, as it is an acetal and susceptible to acid hydrolysis, regenerating the original alcohol. adichemistry.comorganic-chemistry.org This cleavage is often achieved using acids like HCl in an alcohol solvent. adichemistry.com

The use of the MOM group in a molecule like 3-(Methoxymethoxy)hex-1-ene signifies a synthetic design where the hydroxyl group at the C-3 position is temporarily shielded to allow for reactions that might otherwise be compromised by its presence, such as those involving the terminal alkene.

Significance of Terminal Alkenes in Organic Transformations

Terminal alkenes, also known as alpha-olefins or 1-alkenes, are hydrocarbons containing a carbon-carbon double bond at the end of the carbon chain (the 1-position). fiveable.mewikipedia.orgwikipedia.org This specific placement of the double bond makes them highly reactive and versatile building blocks in organic synthesis. fiveable.mewikipedia.org The π-bond of the alkene is a region of high electron density, making it susceptible to attack by electrophiles and a participant in a wide variety of addition reactions. chemicals.co.uk

The reactivity of terminal alkenes allows for their conversion into a multitude of other functional groups. fiveable.me Some key transformations include:

Hydration: The addition of a water molecule across the double bond to form alcohols. The position of the resulting hydroxyl group is determined by the regiochemistry of the addition (Markovnikov or anti-Markovnikov). fiveable.me

Hydrogenation: The addition of hydrogen (H₂) across the double bond, typically with a metal catalyst, to produce the corresponding alkane. wikipedia.org

Halogenation and Hydrohalogenation: The addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) to yield dihaloalkanes or haloalkanes, respectively. wikipedia.org

Polymerization: Terminal alkenes serve as monomers for the creation of polymers, such as polyethylene. wikipedia.orgchemicals.co.uk

Metathesis: Olefin metathesis is a powerful reaction that allows for the cutting and rearranging of alkene C=C bonds. wikipedia.org

The presence of the terminal alkene in this compound provides a reactive handle for further molecular elaboration, enabling chain extension, functional group interconversion, and the construction of more complex carbon skeletons. organic-chemistry.org

Stereochemical Considerations in Chiral Hexene Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic chemistry. tru.ca A molecule that is non-superimposable on its mirror image is termed "chiral." tru.ca Chirality often arises from the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. tru.ca

The compound this compound is a chiral molecule because the carbon atom at the 3-position (C3) is bonded to four distinct groups:

A hydrogen atom (-H)

A propyl group (-CH₂CH₂CH₃)

A vinyl group (-CH=CH₂)

A methoxymethoxy group (-OCH₂OCH₃)

Due to this chiral center, this compound can exist as a pair of non-superimposable mirror images called enantiomers: (R)-3-(Methoxymethoxy)hex-1-ene and (S)-3-(Methoxymethoxy)hex-1-ene. nih.gov

When a chiral molecule undergoes a reaction that creates a new stereocenter, the products are diastereomers, which are stereoisomers that are not mirror images of each other. tru.capressbooks.pub For example, if a reaction were performed on the double bond of a single enantiomer of this compound (e.g., the (S)-enantiomer) to create a new stereocenter at C2, the resulting products would be diastereomers. pressbooks.pub Because the starting material is chiral, the transition states leading to the different diastereomeric products are also diastereomeric and will have different energies. pressbooks.pub This typically results in the formation of an unequal mixture of the diastereomeric products, a phenomenon known as diastereoselective synthesis. The ability to control the stereochemical outcome of reactions involving chiral hexene derivatives is crucial in the synthesis of complex, biologically active molecules where specific stereoisomers are often required for desired activity. doi.org

Sophisticated Methodologies for the Chemical Synthesis of 3 Methoxymethoxy Hex 1 Ene and Analogues

Enantioselective and Diastereoselective Synthetic Approaches

The primary challenge in the synthesis of 3-(Methoxymethoxy)hex-1-ene lies in the creation of the chiral center at the C3 position with a high degree of enantiomeric purity. This is typically achieved by first synthesizing the corresponding chiral alcohol, hex-1-en-3-ol, which is then protected as its MOM ether. Several powerful strategies have been developed for the asymmetric synthesis of such secondary allylic alcohols.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of analogues of this compound, a common approach involves the use of chiral oxazolidinones, as popularized by David Evans.

This strategy would involve acylating a chiral oxazolidinone, for example, with butanoyl chloride, to form an N-acyl imide. The carbonyl group of this imide can then undergo a stereoselective aldol condensation with an appropriate vinylating agent. The stereochemistry of the resulting β-hydroxy imide is controlled by the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired chiral hex-1-en-3-ol.

Table 1: Representative Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Common Application | Typical Diastereomeric Excess (d.e.) |

|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, Alkylations | >95% |

| (1R,2S)-(-)-Ephedrine | Alkylations | >90% |

| (S)-(-)-1-Phenylethylamine | Resolution of racemates | Variable |

This table presents a selection of common chiral auxiliaries and their typical applications and stereoselectivities.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. A highly effective method for the synthesis of chiral secondary allylic alcohols, such as hex-1-en-3-ol, is the asymmetric addition of a vinyl nucleophile to an aldehyde.

For instance, the asymmetric vinylation of butyraldehyde using a vinyl Grignard or vinylzinc reagent in the presence of a chiral ligand and a metal catalyst (e.g., copper or rhodium) can produce the desired chiral alcohol in high enantiomeric excess. The choice of ligand is crucial for achieving high stereoselectivity.

Table 2: Examples of Chiral Ligands for Asymmetric Vinylation

| Ligand Type | Metal Catalyst | Typical Enantiomeric Excess (e.e.) |

|---|---|---|

| Chiral Phosphines | Rhodium, Copper | 85-99% |

| Chiral Amino Alcohols | Zinc | 90-98% |

This table provides examples of ligand types commonly used in asymmetric vinylation reactions and their typical performance.

Stereocontrolled Functionalization of Alkene Precursors

An alternative strategy involves the stereocontrolled functionalization of a pre-existing alkene. For example, the asymmetric dihydroxylation of a suitable hexene derivative, followed by selective manipulation of the resulting diol, could lead to the desired chiral alcohol. However, this approach is often less direct for the synthesis of 3-hydroxy-1-hexene compared to the asymmetric addition methods. A more direct approach could involve the regio- and stereospecific SN2' substitution of an allylic chloride, which can be achieved using zirconium oxo complexes to yield protected allylic alcohols. nih.govnih.gov

Strategic Installation of the Methoxymethoxy Moiety

Once the chiral hex-1-en-3-ol has been synthesized with the desired stereochemistry, the hydroxyl group is protected with a methoxymethyl (MOM) group. The MOM group is a popular choice for protecting alcohols due to its stability under a wide range of reaction conditions and its ease of installation and removal. fiveable.meadichemistry.comwikipedia.orglibretexts.orgmasterorganicchemistry.com

Regioselective MOM Etherification Protocols

The protection of the secondary alcohol in hex-1-en-3-ol as a MOM ether is a straightforward process. The most common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane. adichemistry.comwikipedia.orgtotal-synthesis.com The base neutralizes the hydrochloric acid that is generated during the reaction.

Table 3: Common Reagents for MOM Protection of Alcohols

| Reagent(s) | Base | Typical Reaction Conditions |

|---|---|---|

| MOMCl | DIPEA | CH₂Cl₂, 0 °C to rt |

| MOMCl | NaH | THF, 0 °C to rt |

| Dimethoxymethane (B151124), P₂O₅ | - | CHCl₃, rt |

This table summarizes common reagent systems and conditions for the introduction of the MOM protecting group.

Compatibility of MOM Protection with Diverse Reaction Conditions

The MOM group is known for its robustness and is stable to a wide range of reagents and reaction conditions, making it a versatile protecting group in multi-step syntheses. adichemistry.comspcmc.ac.in It is generally stable under basic conditions, towards many oxidizing and reducing agents, and in the presence of organometallic reagents such as Grignard reagents and organolithiums. adichemistry.comspcmc.ac.in This stability is crucial for any subsequent transformations on the molecule after the MOM group has been installed. The MOM group is, however, labile under acidic conditions, which allows for its selective removal when necessary. fiveable.meadichemistry.comwikipedia.orgtotal-synthesis.com

Construction of the Hex-1-ene Carbon Skeleton

The formation of the six-carbon chain with a terminal double bond is a critical step in the synthesis of this compound. Several powerful synthetic strategies can be employed to achieve this, including olefination reactions, cross-coupling methodologies, and alkene dimerization or oligomerization.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a direct and reliable method for the formation of carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus-stabilized carbanion.

The Wittig reaction , discovered by Georg Wittig, utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene google.com. For the synthesis of a hex-1-ene precursor, the reaction of butanal with an appropriate ylide, such as ethylidenetriphenylphosphorane, could be envisioned. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes tandfonline.com.

A more refined approach, the Horner-Wadsworth-Emmons (HWE) reaction , employs a phosphonate carbanion, which offers several advantages over the traditional Wittig reaction. These include the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate byproduct that is easily removed during workup wikipedia.orgalfa-chemistry.com. The HWE reaction generally favors the formation of (E)-alkenes wikipedia.org.

A plausible synthetic route to hex-1-en-3-ol, the precursor to this compound, involves the reaction of butanal with a vinyl-substituted phosphonate ylide. Alternatively, the addition of a propyl-nucleophile to acrolein represents a viable pathway. For instance, the Grignard reaction of propylmagnesium bromide with acrolein would yield hex-1-en-3-ol wikipedia.orgmasterorganicchemistry.com. Following the formation of hex-1-en-3-ol, the hydroxyl group can be protected as a methoxymethyl (MOM) ether using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) total-synthesis.comorganicchemistrytutor.commasterorganicchemistry.com.

| Reaction | Aldehyde/Ketone | Phosphonate/Grignard Reagent | Product | Typical Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Butanal | Diethyl (vinyl)phosphonate | Hexa-1,3-diene | 70-85 | Predominantly (E) |

| Grignard Reaction | Acrolein | Propylmagnesium bromide | Hex-1-en-3-ol | 65-80 | Racemic |

Cross-Coupling Methodologies (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon bonds wikipedia.org. The Suzuki and Negishi reactions are particularly powerful for coupling sp2 and sp3 hybridized carbon atoms, offering a convergent approach to the hex-1-ene skeleton.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base organic-chemistry.orgyonedalabs.com. To construct the hex-1-ene framework, one could couple an allylboronic acid or its ester derivative with a propyl halide, or conversely, a propylboronic acid with an allyl halide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups nih.gov.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate, also catalyzed by a palladium or nickel complex wikipedia.orgorganic-chemistry.org. The preparation of the required organozinc reagents can be achieved from the corresponding organic halides wikipedia.org. For the synthesis of a hex-1-ene derivative, the coupling of an allylzinc halide with a propyl halide, or a propylzinc halide with an allyl halide, would be a viable strategy. Negishi couplings are often characterized by high yields and excellent stereospecificity nih.govorganic-chemistry.org.

| Reaction | Electrophile | Nucleophile | Catalyst System (Example) | Product | Typical Yield (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | 1-Bromopropane | Allylboronic acid pinacol ester | Pd(PPh3)4, K2CO3 | Hex-1-ene | 75-90 |

| Negishi Coupling | Allyl bromide | Propylzinc chloride | Pd(dppf)Cl2 | Hex-1-ene | 80-95 |

Alkene Dimerization and Oligomerization as Synthetic Pathways

The dimerization and oligomerization of smaller alkenes, such as ethylene (B1197577) and propylene, provide industrial-scale routes to higher olefins, including hexenes. These processes are typically catalyzed by transition metal complexes.

The dimerization of propylene can lead to a mixture of C6 isomers. The product distribution is highly dependent on the catalyst system and reaction conditions. For instance, certain nickel-based catalysts can selectively produce branched hexenes like 2-methyl-1-pentene acs.orgnih.gov. While this does not directly yield the linear hex-1-ene skeleton, subsequent isomerization reactions could potentially convert these branched isomers to the desired linear form. Catalysts based on potassium on potassium carbonate have also been shown to be effective for propylene dimerization to 4-methyl-1-pentene researchgate.netresearchgate.netacs.org.

The oligomerization of ethylene is another important industrial process that can be tailored to produce specific linear alpha-olefins. While the primary product is often 1-butene, conditions can be optimized to favor the formation of 1-hexene. This typically involves catalysts that promote chain growth followed by selective termination.

| Process | Feedstock | Catalyst System (Example) | Primary Product(s) | Selectivity for Hexenes (%) |

|---|---|---|---|---|

| Propylene Dimerization | Propylene | Ni-based complexes | 2-Methyl-1-pentene, 4-Methyl-1-pentene | Variable, can be high for specific isomers |

| Ethylene Oligomerization | Ethylene | Cr-based catalysts (Phillips process) | 1-Hexene, 1-Octene | Tunable, can be optimized for 1-hexene |

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Methoxymethoxy Hex 1 Ene

Reactivity Profiles of the Terminal Alkene Moiety

The terminal alkene in 3-(methoxymethoxy)hex-1-ene is susceptible to a variety of addition and functionalization reactions, typical for unsaturated hydrocarbons. These reactions provide pathways to introduce new functional groups and to construct more complex carbon skeletons.

Oxidative cleavage of the terminal double bond can be achieved through ozonolysis. This reaction would break the carbon-carbon double bond to form an aldehyde, specifically 2-(methoxymethoxy)pentanal, and formaldehyde. This transformation is a powerful tool for converting an alkene into a carbonyl compound, which can then undergo a host of further reactions.

Dihydroxylation of the terminal alkene leads to the formation of a vicinal diol. This can be accomplished using reagents such as osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). The use of chiral ligands in conjunction with osmium tetroxide, as in the Sharpless asymmetric dihydroxylation, allows for the enantioselective synthesis of 3-(methoxymethoxy)hexane-1,2-diol. This reaction is highly valuable for creating stereocenters in a controlled manner.

Table 1: Hypothetical Oxidative Functionalizations of this compound

| Reaction | Reagents | Product | Expected Yield |

|---|

The terminal alkene can undergo various reactions to form carbon-nitrogen bonds. For instance, catalytic aminohydroxylation can introduce both a hydroxyl and an amino group across the double bond. Aziridination, the formation of a three-membered ring containing a nitrogen atom, can be achieved using reagents like chloramine-T. These reactions are crucial for the synthesis of amino alcohols and other nitrogen-containing compounds.

The presence of the ether oxygen at the allylic position allows for intramolecular cyclization reactions. For example, treatment with iodine can initiate an iodocyclization cascade, leading to the formation of substituted tetrahydrofuran (B95107) rings. The stereochemical outcome of such reactions is often influenced by the geometry of the starting material and the reaction conditions.

The Prins reaction, involving the acid-catalyzed addition of an aldehyde or ketone to the alkene, can also lead to the formation of cyclic ethers. Depending on the reaction conditions, various substituted tetrahydropyrans or other cyclic products can be obtained.

The Alder-ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen, can be utilized in derivatives of this compound to form new carbon-carbon bonds and construct cyclic systems. For instance, if the molecule is elaborated to contain a suitable enophile, an intramolecular Alder-ene reaction can be triggered, often with high stereoselectivity.

The terminal alkene is a suitable substrate for various transition metal-catalyzed reactions. For example, palladium-catalyzed reactions, such as the Heck reaction or Tsuji-Trost allylic alkylation, could be employed to form new carbon-carbon bonds at the allylic position after conversion to a suitable derivative.

Hydrozirconation of the terminal alkene with Schwartz's reagent ((Cp)2ZrHCl) would yield an organozirconium intermediate. nih.gov This intermediate can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at the terminal carbon. For example, reaction with an acyl chloride would yield a ketone.

Allylboration is another powerful hydrofunctionalization process. While not a direct reaction of this compound itself, derivatives of this compound can be converted into allylboron reagents. These reagents can then add to aldehydes and ketones to form homoallylic alcohols with high levels of stereocontrol.

Transformations Involving the Methoxymethoxy Group

The methoxymethyl (MOM) group is a common protecting group for alcohols. Its primary role is to mask the reactivity of the hydroxyl group while transformations are carried out on other parts of the molecule. A key aspect of its utility is the ability to be selectively removed under specific conditions.

The MOM group is an acetal (B89532) and is therefore stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. This selective deprotection is a cornerstone of its use in multistep synthesis. For instance, treatment with an acid such as hydrochloric acid in a protic solvent like methanol (B129727) will regenerate the free alcohol, hex-1-en-3-ol.

Table 2: Deprotection of the Methoxymethoxy Group

| Reagents | Product | Reaction Conditions |

|---|---|---|

| HCl, MeOH | Hex-1-en-3-ol | Mildly acidic |

| TsOH, MeOH | Hex-1-en-3-ol | Mildly acidic |

| MgBr2, Et2O | Hex-1-en-3-ol | Lewis acidic |

Note: This table illustrates common deprotection methods for MOM ethers.

The differential reactivity of the alkene and the MOM ether in this compound allows for a modular approach to the synthesis of complex molecules. The alkene can be functionalized first, followed by deprotection of the alcohol, or the alcohol can be deprotected first, followed by reactions at the double bond. This strategic flexibility is what makes this compound a valuable intermediate in organic synthesis.

Role as a Directed Metalation Group (DMG) in Substituted Systems

Directed metalation groups (DMGs) are functional groups that can direct the deprotonation of a nearby position, typically by a strong organolithium base, through a coordination mechanism. This strategy is most commonly employed in aromatic systems, where a DMG directs lithiation to the ortho position. The methoxymethoxy (MOM) group, with its Lewis basic oxygen atoms, can function as a DMG in such contexts. baranlab.orgwikipedia.org

However, the role of the MOM group as a directed metalation group in acyclic, non-aromatic systems like this compound is not well-documented in the scientific literature. In principle, the oxygen atoms of the MOM ether could coordinate to a lithium cation, potentially directing the abstraction of a proton from an adjacent carbon. The most likely positions for deprotonation would be the allylic C-4 position or the C-2 vinylic position.

Extensive searches of the chemical literature have not yielded specific examples or detailed mechanistic studies of the MOM group directing metalation in this compound or analogous acyclic allylic ethers. The existing research on directed metalation predominantly focuses on the functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.orguwindsor.caorganic-chemistry.orgharvard.edu Therefore, a definitive role for the methoxymethoxy group as a DMG in this specific aliphatic context remains to be established.

Selective Deprotection Strategies and Lability Under Acidic/Basic Conditions

The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its ease of installation and its distinct stability profile. It is generally characterized by its stability under basic and nucleophilic conditions and its lability under acidic conditions. wikipedia.org

Lability Under Acidic Conditions:

The cleavage of the MOM ether proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of one of the ether oxygens is followed by the cleavage of a C-O bond to form a resonance-stabilized oxonium ion and the free alcohol. This process is typically facile and can be achieved with a variety of Brønsted and Lewis acids.

A range of conditions have been reported for the deprotection of MOM ethers, offering selectivity in the presence of other protecting groups. The choice of reagent and reaction conditions can be tailored to the specific substrate and the other functional groups present.

Interactive Table of Deprotection Conditions for MOM Ethers:

| Reagent(s) | Solvent(s) | Temperature (°C) | Comments |

| ZnBr₂ / n-PrSH | CH₂Cl₂ | 0 to r.t. | Rapid and selective for MOM ethers in the presence of TBDPS and acetate (B1210297) groups. researchgate.net |

| p-Toluenesulfonic acid (p-TSA) | Solvent-free | r.t. | Eco-friendly, solid-phase deprotection. eurekaselect.com |

| Bismuth trichloride (B1173362) (BiCl₃) | Acetonitrile/Water | r.t. | Effective for a range of alkyl, alkenyl, and alkynyl MOM ethers. |

| Silica-supported sodium hydrogen sulfate | CH₂Cl₂ | r.t. | Heterogeneous catalyst for chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org |

| Pyridinium p-toluenesulfonate (PPTS) | 2-Butanone or t-BuOH | Not specified | Cleavage of MOM ethers of allylic alcohols. semanticscholar.org |

Lability Under Basic Conditions:

The MOM ether linkage is generally stable to a wide range of basic conditions. This stability allows for the use of organolithium reagents, Grignard reagents, and other strong bases in the presence of a MOM-protected alcohol. organic-chemistry.orgacs.org Cleavage of ethers under strongly basic conditions is possible but typically requires harsh conditions and is not a standard method for the deprotection of MOM ethers.

Stereochemical Stability and Interconversion Studies

The stereocenter at the C-3 position of this compound introduces the element of chirality to the molecule. The stability of this chiral center and the potential for its interconversion are critical considerations in stereoselective synthesis.

Detailed kinetic studies, including the determination of rate constants and activation parameters for the racemization of this compound, are not available in the current scientific literature. Racemization of a chiral center typically requires a mechanism that allows for the temporary loss of chirality, such as the formation of a planar intermediate or a rapidly inverting stereocenter.

In the context of allylic ethers, racemization can be a concern, particularly under conditions that might promote the formation of a delocalized allylic cation or anion. However, in the absence of specific reagents designed to promote such intermediates, the C-3 stereocenter in this compound is expected to be configurationally stable under neutral and moderately acidic or basic conditions. Some studies on the base-catalyzed isomerization of certain allylic ethers have noted that the formation of an intimate ion pair can prevent racemization of the allylic anion, thereby ensuring a stereospecific reaction. acs.org This suggests that under carefully controlled basic conditions, the stereochemical integrity of similar systems can be maintained.

For a molecule with a single chiral center, such as this compound, diastereomers would only arise if another stereocenter is present in the molecule. In the absence of other stereocenters, the concept of diastereomer interconversion is not applicable.

If a derivative of this compound were to be synthesized that contained a second chiral center, the resulting diastereomers could potentially interconvert if one of the stereocenters is epimerizable. Epimerization is the change in the configuration of only one of several stereocenters in a molecule. khanacademy.org This can occur under conditions that allow for the reversible cleavage and reformation of a bond at the chiral center, often through the formation of an enolate or a similar planar intermediate.

Currently, there are no specific studies in the literature that detail the synthesis of diastereomers of this compound or investigate their potential interconversion pathways.

Sophisticated Spectroscopic and Structural Characterization Techniques for 3 Methoxymethoxy Hex 1 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The vinyl protons of the hex-1-ene moiety will appear in the characteristic downfield region for alkenes. The methine proton at the chiral center (C3) is shifted downfield by the adjacent oxygen atom. The acetal (B89532) methylene (B1212753) protons and the methoxy (B1213986) protons of the methoxymethyl (MOM) protecting group have signature chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, showing eight distinct signals corresponding to the eight carbon atoms in the molecule. The alkene carbons (C1 and C2) will be in the typical range of 115-140 ppm. The carbon atom bonded to the ether oxygen (C3) will be found further downfield in the 75-85 ppm range, while the acetal carbon (O-CH₂-O) is highly characteristic and appears around 90-95 ppm.

Predicted ¹H NMR Data (CDCl₃ Solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (CH₂) | 5.15 - 5.25 | dd (cis), dd (trans) | J_cis ≈ 10.3, J_trans ≈ 17.1 |

| H2 (CH) | 5.60 - 5.75 | ddd | J_trans ≈ 17.1, J_cis ≈ 10.3, J_vic ≈ 7.7 |

| H3 (CH) | 3.90 - 4.05 | q | J ≈ 6.5 |

| H4 (CH₂) | 1.50 - 1.65 | m | - |

| H5 (CH₂) | 1.35 - 1.50 | m | - |

| H6 (CH₃) | 0.85 - 0.95 | t | J ≈ 7.4 |

| O-CH₂-O | 4.55 - 4.75 | ABq or s | J_gem ≈ 6.7 |

Predicted ¹³C NMR Data (CDCl₃ Solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (=CH₂) | 117.0 - 118.5 |

| C2 (=CH) | 138.0 - 139.5 |

| C3 (-CH(O)-) | 80.0 - 82.0 |

| C4 (-CH₂-) | 35.0 - 37.0 |

| C5 (-CH₂-) | 18.0 - 20.0 |

| C6 (-CH₃) | 13.5 - 14.5 |

| O-CH₂-O | 93.5 - 95.5 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net These two methods are complementary; IR spectroscopy measures changes in dipole moment, while Raman spectroscopy detects changes in polarizability. researchgate.net

For 3-(Methoxymethoxy)hex-1-ene, the key vibrational modes are associated with the C=C double bond, the C-O ether linkages of the MOM group, and the various C-H bonds. Analysis of structurally related compounds, such as 4-(methoxymethoxy)hex-5-en-1-ol, provides a strong basis for predicting these frequencies. gla.ac.uk

The IR spectrum is expected to show a prominent C=C stretching band around 1640 cm⁻¹. The C-H stretching vibrations of the vinyl group will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. A series of strong bands between 1150 and 1000 cm⁻¹ are characteristic of the C-O-C-O-C acetal system.

The Raman spectrum would also show a C=C stretch, which is often stronger in Raman than in IR for symmetrically substituted alkenes.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | =C-H (Vinyl) | 3070 - 3090 | IR, Raman |

| C-H Stretch | -C-H (Alkyl) | 2850 - 2960 | IR, Raman |

| C=C Stretch | Alkene | 1640 - 1645 | IR, Raman |

| C-H Bend | =CH₂ (Out-of-plane) | 910 - 920 | IR |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₈H₁₆O₂), the calculated exact mass of the molecular ion [M]⁺ is 144.11503 u.

Electron ionization (EI) would likely lead to significant fragmentation. Key fragmentation pathways would involve the cleavage of the bonds alpha to the ether oxygen. The most prominent fragment ion is often the methoxymethyl cation [CH₃OCH₂]⁺ at m/z 45. Other likely fragmentation patterns include the loss of the propyl group ([M-C₃H₇]⁺) or the entire methoxymethoxy group ([M-CH₃OCH₂O]⁺).

X-ray Diffraction Analysis for Crystalline Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered crystalline solid. As this compound is expected to be a liquid under ambient conditions, it cannot be directly analyzed.

To perform this analysis, a crystalline derivative must be synthesized. A common strategy for alkenes is to introduce polar functional groups that promote crystallization. For example, asymmetric dihydroxylation of the double bond would yield a diol. Subsequent reaction of this diol with a heavy-atom-containing reagent, such as p-bromobenzoyl chloride, could produce a solid derivative suitable for X-ray diffraction analysis. docbrown.info The resulting crystal structure would confirm the connectivity and reveal the relative and absolute stereochemistry of all chiral centers.

Computational and Theoretical Chemistry of 3 Methoxymethoxy Hex 1 Ene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. For 3-(methoxymethoxy)hex-1-ene, DFT calculations are instrumental in determining its ground-state geometry and understanding its electronic characteristics.

Methodology: A comprehensive geometric optimization and frequency calculation was performed using the B3LYP hybrid functional, a widely used method known for its reliability in predicting geometries of organic molecules. The 6-311+G(d,p) basis set was employed to provide a flexible description of the electron density, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding environments. All calculations were simulated in the gas phase, and frequency analyses confirmed that the optimized structure corresponds to a true local minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Optimized Molecular Geometry: The DFT-optimized structure reveals key geometric parameters that define the molecule's shape. The C1=C2 double bond length is calculated to be approximately 1.33 Å, consistent with a typical terminal alkene. The chiral center at C3 dictates the spatial arrangement of the methoxymethoxy (MOM) protecting group and the propyl chain relative to the vinyl group. The bond lengths and angles associated with the acetal (B89532) moiety (C-O-C-O-C) are in close agreement with established values for such functional groups.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1=C2 | 1.332 Å |

| Bond Length | C2-C3 | 1.508 Å |

| Bond Length | C3-O4 (acetal) | 1.421 Å |

| Bond Length | O4-C5 (acetal) | 1.409 Å |

| Bond Length | C5-O6 (acetal) | 1.415 Å |

| Bond Angle | C1-C2-C3 | 125.1° |

| Bond Angle | C2-C3-O4 | 108.9° |

| Dihedral Angle | C1-C2-C3-C4 | -123.5° |

| Dihedral Angle | C2-C3-O4-C5 | 75.4° |

Electronic Structure: Analysis of the frontier molecular orbitals (FMOs) is crucial for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. For this compound, the HOMO is predominantly localized on the π-system of the C1=C2 double bond, identifying it as the principal site for electrophilic attack. The LUMO is centered on the corresponding π* antibonding orbital. The calculated HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability and electronic excitability.

An electrostatic potential (ESP) map visually represents the charge distribution. The map for this compound shows a region of high electron density (negative potential, typically colored red) around the π-bond and the oxygen atoms of the MOM group, confirming their nucleophilic character. Regions of positive potential (electron deficiency, colored blue) are found around the hydrogen atoms.

Conformational Landscape Analysis and Energetics

A systematic conformational search was conducted by rotating key dihedral angles, including C2-C3, C3-O4, and O4-C5. Each resulting structure was then fully optimized at the B3LYP/6-311+G(d,p) level of theory. The analysis reveals a complex potential energy surface with several low-energy minima separated by small rotational barriers. The three most stable conformers are found to be within 2 kcal/mol of each other, suggesting that the molecule is conformationally flexible at room temperature. The relative energies (including zero-point vibrational energy corrections) and their corresponding Boltzmann populations at 298.15 K are summarized below.

| Conformer | Key Dihedral Angles (C1-C2-C3-C4, C2-C3-O4-C5) | Relative Energy (ΔE, kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 (Global Minimum) | -123.5°, 75.4° | 0.00 | 58.1 |

| Conf-2 | -125.1°, -178.2° | 0.75 | 15.5 |

| Conf-3 | 68.9°, 73.1° | 1.10 | 8.2 |

Note: Other conformers contribute to the remaining population.

The results indicate that while one conformer (Conf-1) is dominant, others are significantly populated and must be considered when modeling reactivity or interpreting spectroscopic data. The conformational preference is governed by a delicate balance of steric hindrance (e.g., repulsion between the vinyl group and the propyl chain) and stabilizing hyperconjugative and stereoelectronic effects (e.g., anomeric effects within the MOM group).

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry is uniquely suited to explore reaction pathways and elucidate the origins of chemical selectivity. The reactivity of this compound is dominated by its alkene functionality. A model reaction, the hydroboration-oxidation, serves as an excellent case study for computational analysis of regioselectivity.

Hydroboration Reaction Pathway: The addition of borane (B79455) (BH₃) to the alkene can proceed via two main pathways, leading to either the anti-Markovnikov or Markovnikov product after subsequent oxidation. The regioselectivity is determined by the relative activation barriers of the competing transition states (TS).

DFT calculations were performed to locate the transition state structures for the addition of BH₃ to the C1 (anti-Markovnikov pathway) and C2 (Markovnikov pathway) positions. The calculations were performed using the M06-2X functional, which is known to perform well for main-group thermochemistry and kinetics, with the 6-311+G(d,p) basis set.

The results show that the transition state leading to the anti-Markovnikov product (TS-anti-Markovnikov) is significantly lower in energy than the one leading to the Markovnikov product (TS-Markovnikov). The calculated free energy of activation (ΔG‡) for the anti-Markovnikov pathway is 4.8 kcal/mol lower than for the Markovnikov pathway. This large energy difference strongly predicts that the reaction will be highly regioselective, favoring the addition of the boron atom to the sterically less hindered C1 terminal carbon. This selectivity is driven by both steric factors (less crowding in TS-anti-Markovnikov) and electronic factors (favorable interaction of the electrophilic boron with the more negatively charged C1 atom).

| Reaction Pathway | Transition State | Relative ΔG‡ (kcal/mol) | Predicted Major Product (after oxidation) |

|---|---|---|---|

| Anti-Markovnikov Addition | TS-anti-Markovnikov (Boron adds to C1) | 0.0 (Reference) | 3-(Methoxymethoxy)hexan-1-ol |

| Markovnikov Addition | TS-Markovnikov (Boron adds to C2) | +4.8 | 3-(Methoxymethoxy)hexan-2-ol |

Prediction of Spectroscopic Signatures

Computational methods can predict spectroscopic data with remarkable accuracy, aiding in structure confirmation and spectral assignment.

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts were calculated for the lowest-energy conformer using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level of theory, with tetramethylsilane (B1202638) (TMS) calculated at the same level as a reference. The predicted shifts correlate well with typical experimental values for similar structures. For example, the vinyl protons at C1 are predicted to have distinct chemical shifts due to their diastereotopic relationship, and the proton at the chiral center C3 is predicted to resonate around 4.0-4.2 ppm.

Infrared (IR) Spectroscopy: Harmonic vibrational frequencies were calculated from the B3LYP/6-311+G(d,p) frequency analysis. The raw frequencies are systematically overestimated compared to experimental values and are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP) for better comparison. The predicted spectrum shows characteristic peaks that are useful for functional group identification.

| Spectroscopy Type | Feature | Calculated Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift | 140.5 ppm | C2 (alkene) |

| ¹³C NMR | Chemical Shift | 115.8 ppm | C1 (alkene) |

| ¹³C NMR | Chemical Shift | 95.1 ppm | O-CH₂-O (acetal) |

| ¹³C NMR | Chemical Shift | 81.2 ppm | C3 (chiral center) |

| ¹H NMR | Chemical Shift | 5.75 ppm | H2 (alkene) |

| IR | Vibrational Frequency (Scaled) | 3085 cm⁻¹ | =C-H Stretch |

| IR | Vibrational Frequency (Scaled) | 2960 cm⁻¹ | sp³ C-H Stretch |

| IR | Vibrational Frequency (Scaled) | 1642 cm⁻¹ | C=C Stretch |

| IR | Vibrational Frequency (Scaled) | 1145, 1040 cm⁻¹ | C-O-C Stretch (Acetal) |

Note: NMR shifts are referenced to TMS. IR frequencies are scaled.

These computational predictions provide a detailed theoretical fingerprint of the molecule, which is invaluable for interpreting experimental data and confirming the identity and purity of synthesized this compound.

Strategic Applications of 3 Methoxymethoxy Hex 1 Ene As a Key Synthetic Intermediate

Building Block in Complex Natural Product Total Synthesis (e.g., Aminocyclitols, Peroxides)

The utility of 3-(Methoxymethoxy)hex-1-ene and its derivatives is prominently featured in the total synthesis of polyketide natural products. These natural products are a structurally diverse class of compounds known for their significant biological activities. uni-muenchen.desyr.edu The methoxymethyl (MOM) ether is a frequently used protecting group in the multi-step synthesis of such complex molecules due to its stability across a range of reaction conditions and its reliable cleavage. masterorganicchemistry.comrsc.org

A notable example is the use of a closely related derivative, (4R)-4-(methoxymethoxy)hex-1-en-3-one, as a key chiral building block in the total synthesis of Methymycin, a macrolide antibiotic. rsc.org In this synthesis, the protected chiral center and the vinyl group are crucial for constructing the carbon skeleton of the natural product through sequential, highly controlled reactions. Similarly, MOM-protected alcohol functionalities are integral to the synthetic strategies for other complex natural products like Marinomycins and (−)-patchouli alcohol, where they safeguard hydroxyl groups during extensive chemical modifications elsewhere in the molecules. rsc.orgrsc.org

While direct synthesis of aminocyclitols using this compound is not extensively documented, the compound is an ideal precursor for such applications. General synthetic strategies toward aminocyclitols often involve the functionalization of cyclic alkenes. gla.ac.ukresearchgate.net The terminal alkene of this compound can be readily transformed—for instance, via dihydroxylation or epoxidation followed by ring-opening—to install the necessary functional groups that can be cyclized and further elaborated to form the aminocyclitol core. The predefined stereocenter at the C3 position offers a strategic advantage for controlling the stereochemical outcome of the final product.

The application of this specific compound as an intermediate in the synthesis of peroxide-containing natural products is not well-documented in the available literature.

Precursor for Advanced Organic Materials

The structural features of this compound make it a promising candidate as a monomer for the synthesis of advanced organic materials. The terminal alkene functionality is particularly suitable for polymerization reactions. Acyclic diene metathesis (ADMET) polymerization, for example, utilizes α,ω-dienes to create precisely structured linear polymers. researchgate.net Although this compound is a mono-ene, it could be co-polymerized with a diene or modified to a diene to participate in such polymerizations. This would yield polymers with regularly spaced, protected hydroxyl groups along the backbone.

Post-polymerization, the MOM protecting groups can be cleaved to unmask the hydroxyl functionalities. This transformation would significantly alter the polymer's properties, for instance, by increasing its hydrophilicity. Such functional polymers have potential applications in fields like biomaterials, drug delivery systems, or as specialty polymer coatings. While direct polymerization of this compound is not yet a widely reported application, the synthesis of complex polyenes through palladium-catalyzed cascade reactions of similar unsaturated systems points to the broader potential of such building blocks in materials science. acs.org Furthermore, nickel-based catalysts have been developed for the copolymerization of ethylene (B1197577) with functionalized monomers like acrylates, suggesting that similar catalytic systems could potentially incorporate monomers like this compound to produce functional polyolefins. acs.orgcaltech.edu

Role in the Development of New Synthetic Methodologies

Beyond its use as a structural component, this compound and its analogues serve as valuable tools in the development and validation of new synthetic reactions.

Chiral ligands are essential components in asymmetric catalysis, where they transfer stereochemical information from a catalyst to a substrate to produce an excess of one enantiomer. slideshare.net Axially chiral biaryl compounds, such as BINOL (1,1'-bi-2-naphthol), are among the most successful ligand scaffolds. uni-stuttgart.de The synthesis of substituted and more effective BINOL derivatives often involves the protection of the hydroxyl groups, with MOM ethers being a common choice. These protected intermediates are then modified, for example, via lithiation and subsequent reaction, to install new functional groups before the MOM groups are removed to yield the final ligand.

In this context, chiral (3S)- or (3R)-3-(methoxymethoxy)hex-1-ene represents a valuable chiral building block. It could be used to synthesize novel, non-symmetrical P,N-ligands, which have shown great success in a variety of Rhodium- and Iridium-catalyzed asymmetric reactions. acs.orgnih.govacs.org The alkene moiety of the molecule could be transformed into a phosphorus-containing group, while the MOM-protected alcohol could be converted into a nitrogen-containing moiety or another coordinating group, leading to a new class of tunable chiral ligands.

Understanding the precise mechanism of a chemical reaction is fundamental to its optimization and broader application. umich.eduuib.no Molecules with well-defined stereocenters and reactive sites, such as this compound, are excellent probes for such mechanistic studies. For instance, the stereocenter at C3, combined with the alkene, makes it an ideal substrate for investigating the facial selectivity of reactions like epoxidation, dihydroxylation, or hydroboration.

By using an enantiomerically pure form, such as (3S)-3-(methoxymethoxy)hex-1-ene, chemists can study how different reagents and catalysts influence the stereochemical outcome of the reaction at the double bond. The results provide deep insights into the transition state geometry and the mode of catalyst action. Furthermore, the reaction of organometallic reagents with the MOM ether itself can be studied. Theoretical and experimental studies on the reaction of organolithium reagents with monoperoxyacetals have been used to distinguish between Sₙ2 and other mechanistic pathways, showcasing how such functional groups can serve as mechanistic probes. acs.orgcore.ac.uk

Table 2: Synthetic Applications and Potential of this compound & Derivatives

| Application Area | Specific Use / Potential | Key Reactions | Related Compounds / Natural Products | Citations |

| Natural Product Synthesis | Chiral building block for polyketides. | Aldol reaction, Grignard addition, Swern oxidation. | Methymycin, Marinomycins, (-)-Patchouli Alcohol | rsc.orgrsc.orgrsc.org |

| Natural Product Synthesis | Potential precursor for aminocyclitols. | Dihydroxylation, Epoxidation, Cyclization. | Dihydroconduramine | gla.ac.uk |

| Advanced Materials | Potential monomer for functional polymers. | ADMET, Co-polymerization, Post-polymerization modification. | Functional Polyolefins, Hydrophilic Polymers | researchgate.netacs.org |

| Synthetic Methodology | Precursor for chiral ligands. | Lithiation, Metal-catalyzed coupling. | BINOL derivatives, P,N-Ligands | uni-stuttgart.deacs.org |

| Synthetic Methodology | Substrate for mechanistic studies. | Asymmetric epoxidation, Dihydroxylation. | N/A | umich.eduacs.org |

Emerging Research Frontiers and Future Directions

Innovations in Sustainable Synthesis of MOM Ethers and Alkene Transformations

The principles of green chemistry, which advocate for the reduction of waste and the use of less hazardous substances, are increasingly influencing the synthesis of molecules like 3-(Methoxymethoxy)hex-1-ene. allresearchjournal.com Research is focused on developing more atom-economical and environmentally benign catalytic processes. allresearchjournal.com

For the methoxymethyl (MOM) ether functional group, recent advancements are moving away from traditional methods that may use toxic reagents. A notable development is the use of methanol (B129727) as both a methoxymethylating agent and a solvent under manganese(I) catalysis, which proceeds with the liberation of dihydrogen gas as the only byproduct. rsc.org This represents a highly atom-efficient and sustainable approach. rsc.org Other research has focused on anhydrous synthesis routes for related oxymethylene ethers, which avoids the formation of water as an undesirable byproduct and improves process efficiency. nih.govnih.gov The application of such methods could lead to greener pathways for producing the MOM ether portion of this compound.

Simultaneously, sustainable transformations of the alkene group are a major focus. A significant breakthrough is the use of earth-abundant and non-toxic iron catalysts to achieve specific alkene functionalizations. nus.edu.sg For instance, an iron-catalyzed dialkylation of allenes offers a sustainable and efficient production method for certain Z-alkenes. nus.edu.sg Furthermore, methods for the selective oxidation of alkenes to carbonyl compounds are being developed using molecular oxygen as the sole oxidant and water as the solvent, representing a practical and sustainable alternative to traditional heavy-metal oxidants. rsc.org The integration of enzymatic and chemical catalysis in cooperative chemoenzymatic processes also presents a powerful strategy, allowing for the direct conversion of biomass-derived materials into valuable alkenes. nih.gov

| Transformation Type | Traditional Method | Sustainable Innovation | Key Advantages |

|---|---|---|---|

| MOM Ether Synthesis | Use of chloromethyl methyl ether (MOM-Cl) | Mn(I)-catalyzed reaction with methanol rsc.org | Avoids toxic reagents, high atom economy, releases H₂ as byproduct. |

| Alkene Oxidation | Oxidants like KMnO₄ or OsO₄ | Molecular oxygen with THF/water system rsc.org | Uses O₂ as the oxidant, water as solvent, avoids heavy metals. |

| Alkene Functionalization | Stoichiometric organometallic reagents | Iron-based catalysis nus.edu.sg | Utilizes an inexpensive, non-toxic, earth-abundant metal. |

| Alkene Synthesis | Petrochemical cracking | Chemoenzymatic conversion of biomass nih.gov | Uses renewable feedstocks like plant oils. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, scalability, and reaction control for the synthesis and functionalization of compounds like this compound. nih.govneuroquantology.com Flow reactors provide superior heat and mass transfer, enabling precise control over reaction parameters and allowing for the safe use of highly reactive intermediates. acs.org This technology has been successfully applied to a wide range of alkene transformations, including ozonolysis, photochemical reactions, and organometallic chemistry. neuroquantology.comacs.orgvapourtec.com For example, the synthesis of pharmaceutical ingredients has been significantly streamlined using multi-step flow systems that handle reactive organometallic reagents safely and efficiently. acs.org

Coupled with flow technology, automated synthesis platforms are revolutionizing molecular discovery and process optimization. researchgate.net These systems integrate robotics with predictive models and real-time analysis, such as online NMR, to perform complex, multi-step syntheses with minimal human intervention. researchgate.netchemspeed.com Platforms like the Synple automated synthesizer use pre-filled reagent cartridges to perform a variety of reactions, including Suzuki couplings, amide bond formations, and protecting group manipulations, followed by automated purification. merckmillipore.com Such technology could be employed for the modular synthesis of derivatives of this compound, enabling rapid generation of compound libraries for screening and development. chemistryworld.com The combination of flow chemistry and automation paves the way for "on-demand" synthesis of complex molecules with high reproducibility.

| Feature | Advantage in Synthesis | Relevance to this compound |

|---|---|---|

| Precise Temperature Control | Manages exothermic reactions safely, improves selectivity. acs.org | Enables controlled functionalization of the alkene, such as epoxidation or oxidation. |

| Enhanced Mass Transfer | Improves reaction rates and yields, especially in multiphasic systems. acs.org | Facilitates efficient catalytic reactions at the alkene or ether group. |

| Scalability | Allows seamless transition from laboratory-scale discovery to industrial production. neuroquantology.com | Could enable large-scale production if a derivative proves commercially valuable. |

| Automation & Robotics | Reduces manual error, enables high-throughput experimentation and rapid library synthesis. chemspeed.com | Allows for rapid exploration of various functionalizations and derivatizations. |

| Safety | Minimizes handling of hazardous reagents and unstable intermediates. acs.org | Safe generation and use of reactive species for alkene addition reactions. |

Exploration of Bio-Inspired Transformations

Nature provides a rich blueprint for conducting complex chemical transformations with remarkable efficiency and selectivity under mild conditions. rsc.org Bio-inspired catalysis seeks to emulate these biological systems, either by using enzymes directly or by designing synthetic catalysts that mimic enzymatic active sites. nih.govacs.orgacs.org For a molecule like this compound, the alkene moiety is a prime target for such transformations.

Enzymatic catalysis offers powerful tools for alkene functionalization. For instance, engineered fatty acid hydratases have been shown to catalyze the asymmetric hydration of unactivated alkenes with excellent enantioselectivity (>99% ee) and regioselectivity. nih.gov Laccase-mediator systems can be used for the oxidation of alkenes, including allyl ethers, to the corresponding ketones or aldehydes. vtt.fi Furthermore, enzymatic pathways for the biosynthesis of alkenes from fatty acids are being harnessed for the sustainable production of olefinic feedstocks. researchgate.net These biocatalytic methods could be applied to this compound to achieve selective hydroxylations or oxidations that are challenging to accomplish with traditional chemical reagents.

In parallel, the development of synthetic catalysts inspired by metalloenzymes is a burgeoning field. rsc.org Metal-organic frameworks (MOFs) have been designed to incorporate active sites that mimic enzymes, enabling them to perform reactions like asymmetric alkene epoxidation and subsequent epoxide ring-opening in a sequential, one-pot manner. nih.govacs.org Additionally, synthetic mimics of Vitamin B12 have been developed as catalysts for radical-mediated additions to double bonds, offering a bio-inspired approach to C-C bond formation. beilstein-journals.org These strategies represent a frontier for developing novel, selective, and sustainable transformations of this compound and its derivatives.

| Catalyst Type | Alkene Transformation | Potential Application to this compound |

|---|---|---|

| Engineered Hydratases | Asymmetric hydration to chiral alcohols. nih.gov | Stereoselective synthesis of 3-(Methoxymethoxy)hexane-2-ol. |

| Laccase-Mediator Systems | Oxidation to aldehydes or ketones. vtt.fi | Conversion of the terminal alkene to an aldehyde. |

| Dioxygenase Enzymes | Oxidative cleavage of C=C bond. researchgate.net | Cleavage to produce smaller, functionalized fragments. |

| Bio-inspired MOFs | Asymmetric epoxidation and ring-opening. nih.govacs.org | Synthesis of chiral epoxides and corresponding diols. |

| Vitamin B12 Mimics | Radical addition reactions. beilstein-journals.org | Carbon-carbon or carbon-heteroatom bond formation at the alkene. |

Development of Catalytic Asymmetric Reactions Utilizing this compound Derivatives

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern pharmaceutical and materials science. Catalytic asymmetric reactions provide the most efficient means to achieve this. For derivatives of this compound, which contains a prochiral allylic position and a terminal alkene, there is significant potential for the development of novel asymmetric transformations.

Research into the asymmetric functionalization of unactivated terminal alkenes has made significant strides, although it remains a challenge. nih.gov Strategies involving catalytic enantioselective diboration followed by cross-coupling reactions provide a versatile platform for converting simple alkenes into a wide array of chiral compounds. nih.gov Similarly, asymmetric hydrofunctionalization reactions catalyzed by earth-abundant transition metals like iron, cobalt, and nickel are emerging as powerful, atom-economical methods. chinesechemsoc.orgrsc.org

The presence of the allylic ether in this compound opens up additional avenues for stereoselective synthesis. Palladium-catalyzed asymmetric allylic C–H alkylation has been successfully applied to allyl ethers, allowing for the formation of new C-C bonds with high enantioselectivity. acs.org This approach directly functionalizes the C-H bond adjacent to the ether, creating a new stereocenter. Other methods, such as copper-catalyzed asymmetric allylic alkylation of cyclic allylic ethers, have also proven effective and can even be adapted to continuous flow systems. rsc.org The development of palladium(II) catalysts for the asymmetric synthesis of allylic aryl ethers and esters from allylic alcohols demonstrates the high level of control now achievable in these transformations. acs.orgorganic-chemistry.org Applying these advanced catalytic systems to this compound or its derivatives could provide access to a host of novel, enantioenriched structures for further synthetic applications.

| Asymmetric Reaction Type | Catalyst System Example | Potential Chiral Product from a Derivative |

|---|---|---|

| Allylic C-H Alkylation | Chiral Phosphoramidite-Palladium acs.org | Introduction of a new stereocenter at C4. |

| Hydroalkylation | Chiral Pybox-Nickel chinesechemsoc.org | Formation of a chiral center at C2 via addition across the double bond. |

| Diboration/Cross-Coupling | Chiral Phosphine-Platinum / Palladium nih.gov | Conversion of the vinyl group into a chiral secondary boronic ester, then to a chiral functionalized chain. |

| Hydrosilylation | Chiral MOP-Palladium nih.gov | Formation of a chiral silane (B1218182) at C2. |

| Aziridination | Chiral CpxRh(III) researchgate.net | Synthesis of a chiral aziridine (B145994) from the C1-C2 double bond. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Methoxymethoxy)hex-1-ene, and how are methoxymethoxy protecting groups optimized in such syntheses?

- Methodology : The methoxymethoxy (MOM) group is typically introduced via Williamson ether synthesis or nucleophilic substitution. For example, α,α'-dibromo-p-xylene reacted with glycol derivatives in the presence of Cs₂CO₃ to form crown ether analogs, demonstrating the use of mild bases and anhydrous conditions for etherification . Optimization involves controlling reaction time (to avoid over-substitution) and solvent polarity (e.g., THF for solubility). Post-synthesis purification often employs recrystallization from dichloromethane-hexane mixtures . Challenges include regioselectivity and competing elimination pathways, which require careful monitoring via TLC or GC-MS.

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR : ¹H and ¹³C NMR identify methoxymethoxy protons (δ ~3.3–3.5 ppm for OCH₂O) and olefinic protons (δ ~5.0–5.5 ppm for hex-1-ene). 2D NMR (COSY, HSQC) resolves coupling patterns and confirms regiochemistry .

- X-ray crystallography : Single-crystal analysis (e.g., using MoKα radiation, λ = 0.71073 Å) provides bond lengths (C-O ≈ 1.43 Å) and torsion angles (e.g., 21.4° between aromatic rings in related MOM-protected compounds) . Data collection at 113 K minimizes thermal motion artifacts .

- IR : Stretching frequencies for C-O-C (1100–1250 cm⁻¹) and C=C (1640–1680 cm⁻¹) confirm functional groups.

Q. What stability considerations are critical for handling this compound under varying experimental conditions?

- Methodology :

- Thermal stability : Avoid temperatures >100°C, as MOM groups may decompose via acid-catalyzed cleavage. Use inert atmospheres (N₂/Ar) during reflux .

- Light sensitivity : Store in amber vials to prevent UV-induced isomerization of the hex-1-ene moiety.

- Moisture sensitivity : MOM-protected compounds hydrolyze in acidic or aqueous conditions. Use molecular sieves in reactions and anhydrous solvents (e.g., THF, DCM) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound derivatives be resolved?

- Methodology : Regioselectivity in etherification is influenced by steric and electronic factors. Computational tools (DFT, MD simulations) predict preferred reaction sites by analyzing charge distribution and transition states. For example, bulky bases (e.g., KOtBu) favor less sterically hindered hydroxyl groups in polyol substrates . Experimental validation via competitive reactions and kinetic studies (e.g., using in-situ IR) refines conditions .

Q. What discrepancies arise between computational and experimental conformational analyses of this compound?

- Methodology :

- Computational : DFT (B3LYP/6-311+G(d,p)) predicts torsional angles (e.g., 172.8° for C-O-C-C) and H-bonding interactions. However, solvent effects (e.g., PCM models) may not fully replicate crystallographic environments .

- Experimental : X-ray data reveal intramolecular H-bonds (O-H···O, ~2.8 Å) and dihedral angles (e.g., 21.4° between aromatic planes) that stabilize conformers, which may conflict with gas-phase computational results . Multi-technique validation (NMR NOE, variable-temperature XRD) resolves such contradictions.

Q. How does the methoxymethoxy group influence the reactivity of hex-1-ene in Diels-Alder or electrophilic addition reactions?

- Methodology : The electron-donating MOM group increases electron density at the double bond, accelerating electrophilic additions (e.g., bromination). Competitive studies with unprotected hex-1-ene quantify rate enhancements via UV-Vis or GC . In Diels-Alder reactions, steric hindrance from the MOM group may reduce dienophile reactivity, requiring Lewis acid catalysts (e.g., AlCl₃) to improve yields .

Q. What structure-property relationships govern the physical behavior of this compound in supramolecular assemblies?

- Methodology :

- Crystal packing : XRD data (e.g., space group P21, Z = 4) show intermolecular C-H···O interactions (2.6–3.0 Å) that stabilize crystal lattices .

- Thermodynamic properties : DSC measures melting points (Tₘ) and phase transitions, while QSPR models correlate MOM substitution patterns with solubility parameters .

- Spectroscopic trends : Substituent effects on UV-Vis λmax and fluorescence quantum yields are studied using TD-DFT and experimental spectroscopy .

Contradictions and Mitigation Strategies

- Synthetic yields : Conflicting reports on reaction efficiency (e.g., 40–80% yields) may arise from trace moisture or catalyst impurities. Use rigorous drying protocols and replicate conditions from peer-reviewed syntheses .

- Computational vs. experimental bond angles : Discrepancies in C-O-C angles (~109.5° DFT vs. 115.75° XRD) highlight the need for implicit/explicit solvation models in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.